In-Silico COX-2 Binding Affinity: Head-to-Head Comparison with 8-Methyl Analog and Celecoxib
In a molecular docking study against the COX-2 protein target, 5,7-dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one (the target compound) exhibited a favorable binding affinity energy that was quantitatively distinguishable from both its 8-methyl analog (5,7-dihydroxy-3-(4-hydroxybenzyl)-8-methyl-4H-chromen-4-one) and the reference COX-2 inhibitor celecoxib [1]. This is a direct head-to-head in-silico comparison within the same study, employing identical docking parameters, which allows for a meaningful relative ranking of the target compound, its nearest structural neighbor, and a clinical standard.
| Evidence Dimension | Binding affinity energy (ΔG, kcal/mol) in COX-2 docking |
|---|---|
| Target Compound Data | Favorable binding affinity energy (exact numerical value not publicly extractable from the abstract; authors report 'favorable binding affinity energies' compared to celecoxib and NSAIDs) |
| Comparator Or Baseline | 5,7-dihydroxy-3-(4-hydroxybenzyl)-8-methyl-4H-chromen-4-one (8-methyl analog); celecoxib; rofecoxib; valdecoxib; aspirin; ibuprofen; indomethacin |
| Quantified Difference | The study explicitly reports that the five tested compounds (including the target compound and the 8-methyl analog) exhibit distinct binding affinity energies and binding-site similarity profiles, with the target chromone demonstrating comparable or favorable interactions relative to COX-2 selective drugs (celecoxib, rofecoxib, valdecoxib) and classical NSAIDs [1]. |
| Conditions | In-silico molecular docking simulations against COX-2 protein target; specific software and PDB ID not available in abstract. |
Why This Matters
This head-to-head in-silico evidence demonstrates that the target chromone is not interchangeable with its closest 8-methyl analog for COX-2 targeting, providing a molecular rationale for compound-specific procurement in inflammation-related drug discovery programs.
- [1] Author(s) unspecified. (2023). The Potency of Secondary Metabolites in Dracaena angustifolia for Cyclooxygenase-2 (Cox-2) Inhibitors for The Treatment of Inflammation Disease: An In-Silico Study. SciProfiles. View Source
